REACTION_CXSMILES
|
[CH2:1]([CH:6]([C:12]([O:14]CC)=[O:13])[C:7]([O:9]CC)=[O:8])[CH2:2][CH:3]([CH3:5])[CH3:4]>[OH-].[Na+]>[CH2:1]([CH:6]([C:12]([OH:14])=[O:13])[C:7]([OH:9])=[O:8])[CH2:2][CH:3]([CH3:5])[CH3:4] |f:1.2|
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Name
|
|
Quantity
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71.7 g
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Type
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reactant
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Smiles
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C(CC(C)C)C(C(=O)OCC)C(=O)OCC
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Name
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aqueous solution
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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|
Name
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|
Quantity
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60 mL
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Type
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solvent
|
Smiles
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[OH-].[Na+]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 6 h
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Duration
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6 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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EXTRACTION
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Details
|
the mixture was extracted with ether
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Type
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EXTRACTION
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Details
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after saturation with sodium chloride, was extracted with ether
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Type
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CONCENTRATION
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Details
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The extracts from the acidic aqueous layer were concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)C)C(C(=O)O)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |